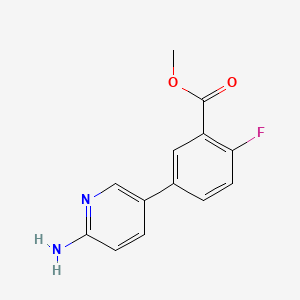

Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate, also known as MFB, is a synthetic compound that has recently been gaining attention in the scientific community due to its potential applications in various fields. MFB is a fluorinated benzoate ester that has been shown to exhibit a number of interesting properties, including strong binding affinity for metal ions, low toxicity, and good solubility in organic solvents.

Wissenschaftliche Forschungsanwendungen

Synthesis and Optimization

Methyl 2-amino-5-fluorobenzoate, a compound related to Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate, was synthesized through nitrification, esterification, and hydronation using 3-fluorobenzoic acid as raw material. An optimal synthesis route was established, yielding a high purity product confirmed by various analytical methods (Yin Jian-zhong, 2010).

Antiviral Applications

Novel a-aminophosphonates containing 6-fluorobenzothiazole moiety derivatives, which may share structural similarities or synthetic pathways with Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate, were synthesized and showed significant antiviral activities against tobacco mosaic virus (TMV) and potato virus Y (PVY) in vivo, suggesting potential antiviral applications (D. Xie et al., 2017).

Synthesis of Novel Derivatives

Conformationally restricted butyrophenones with affinities for dopamine and serotonin receptors were synthesized, indicating potential psychiatric applications. These compounds, including aminomethylbenzo[b]furanones, could be related in structure or synthetic approach to Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate, highlighting its utility in creating new pharmaceutical agents (E. Raviña et al., 2000).

Catalysis and Theoretical Studies

Efficient approaches for the synthesis of compounds involving microwave-assisted Fries rearrangement were reported, providing insights into the synthesis and application of complex molecules, possibly including Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate. Theoretical studies complemented these findings, offering a deeper understanding of the reactions involved (R. Moreno-Fuquen et al., 2019).

Ligand-Receptor Interaction Studies

Fluorescence correlation spectroscopy was employed to investigate ligand-receptor interactions, offering a method that could be applied to study the binding properties of Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate with biological targets. This technique allows for the rapid determination of binding constants and stoichiometry (T. Wohland et al., 1999).

Wirkmechanismus

Target of Action

Compounds with similar structures, such as 3-(6-aminopyridin-3-yl)-n-methyl-n-[(1-methyl-1h-indol-2-yl)methyl]acrylamide, have been found to target theEnoyl-[acyl-carrier-protein] reductase [NADH] FabI in Escherichia coli . This enzyme plays a crucial role in bacterial fatty acid biosynthesis .

Mode of Action

Similar compounds have been found to inhibit their target enzymes, thereby disrupting the fatty acid biosynthesis pathway . This inhibition could potentially lead to the death of the bacterial cells due to the inability to produce essential fatty acids.

Biochemical Pathways

Based on the target of similar compounds, it can be inferred that this compound may affect thefatty acid biosynthesis pathway in bacteria .

Pharmacokinetics

Similar compounds have been found to have high oral bioavailability , suggesting that Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate might also have good bioavailability.

Result of Action

Based on the mode of action of similar compounds, it can be inferred that this compound might lead to the death of bacterial cells by inhibiting the production of essential fatty acids .

Eigenschaften

IUPAC Name |

methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11FN2O2/c1-18-13(17)10-6-8(2-4-11(10)14)9-3-5-12(15)16-7-9/h2-7H,1H3,(H2,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNQCQNFYAYAWJP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)C2=CN=C(C=C2)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50718567 |

Source

|

| Record name | Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1314988-17-4 |

Source

|

| Record name | Methyl 5-(6-aminopyridin-3-yl)-2-fluorobenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50718567 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Methyl-2-[1-(4-methylbenzene-1-sulfonyl)-1H-pyrrol-2-yl]-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B578306.png)

![4-Methyl-[2,3'-bipyridin]-5'-amine](/img/structure/B578316.png)